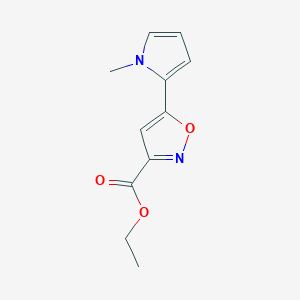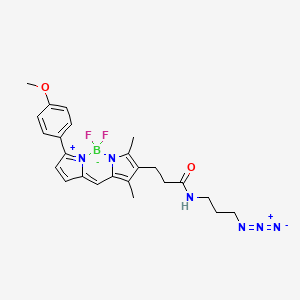
BDP TMR azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BDP TMR azide is a borondipyrromethene fluorophore with an azide functional group. It is known for its high fluorescence quantum yield and long fluorescence lifetime, making it suitable for various fluorescence-based applications. This compound is commonly used in oligonucleotide labeling and amino acid sequencing due to its compatibility with TAMRA dye channels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
BDP TMR azide is synthesized through a series of chemical reactions involving borondipyrromethene (BDP) as the core structure. The azide functional group is introduced via a nucleophilic substitution reaction. The typical synthetic route involves the following steps:
Formation of BDP Core: The BDP core is synthesized by reacting pyrrole with a boron-containing reagent under controlled conditions.
Introduction of Azide Group: The azide group is introduced by reacting the BDP core with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods .
Analyse Chemischer Reaktionen
Types of Reactions
BDP TMR azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the azide-alkyne cycloaddition.
Solvents: DMF, DMSO, and alcohols are commonly used solvents for these reactions.
Major Products
The major products formed from these reactions include various bioconjugates and labeled biomolecules, which are used in fluorescence imaging and other analytical applications .
Wissenschaftliche Forschungsanwendungen
BDP TMR azide has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of fluorescent probes and sensors.
Biology: Employed in fluorescence imaging to label biomolecules such as proteins and nucleic acids.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent dyes and materials for various industrial applications
Wirkmechanismus
BDP TMR azide exerts its effects through its high fluorescence quantum yield and long fluorescence lifetime. The azide group allows for easy conjugation with other molecules via click chemistry, enabling the creation of fluorescently labeled biomolecules. These labeled biomolecules can then be used in various imaging and analytical techniques to study biological processes and detect specific targets .
Vergleich Mit ähnlichen Verbindungen
BDP TMR azide is unique due to its high fluorescence quantum yield and long fluorescence lifetime. Similar compounds include:
BDP TMR alkyne: Similar to this compound but with an alkyne functional group for click chemistry reactions.
BDP TMR amine: Contains an amino group and is used for fluorescence polarization assays.
BDP TMR carboxylic acid: Features a carboxylic acid group and is used for labeling applications.
These compounds share similar spectral properties but differ in their functional groups, making them suitable for different applications .
Eigenschaften
Molekularformel |
C24H27BF2N6O2 |
|---|---|
Molekulargewicht |
480.3 g/mol |
IUPAC-Name |
N-(3-azidopropyl)-3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]propanamide |
InChI |
InChI=1S/C24H27BF2N6O2/c1-16-21(10-12-24(34)29-13-4-14-30-31-28)17(2)32-23(16)15-19-7-11-22(33(19)25(32,26)27)18-5-8-20(35-3)9-6-18/h5-9,11,15H,4,10,12-14H2,1-3H3,(H,29,34) |
InChI-Schlüssel |
RDEBWDYUAWKFLF-UHFFFAOYSA-N |
Kanonische SMILES |
[B-]1(N2C(=C(C(=C2C=C3[N+]1=C(C=C3)C4=CC=C(C=C4)OC)C)CCC(=O)NCCCN=[N+]=[N-])C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


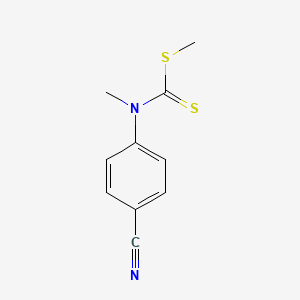
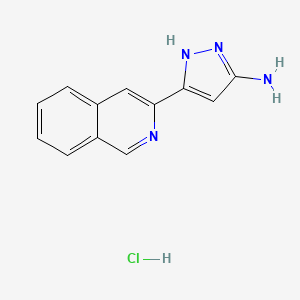
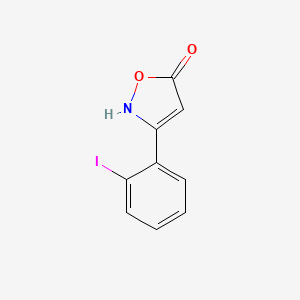

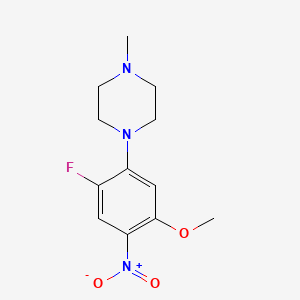
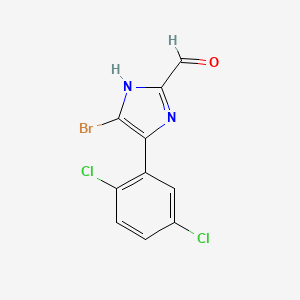
![3-Methylenehexahydrofuro[2,3-b]furan](/img/structure/B13714303.png)
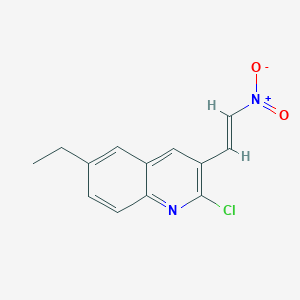
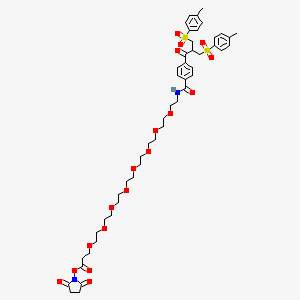
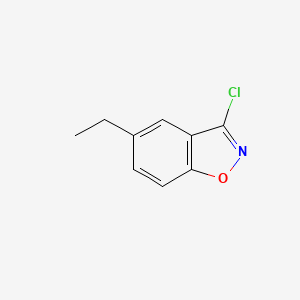
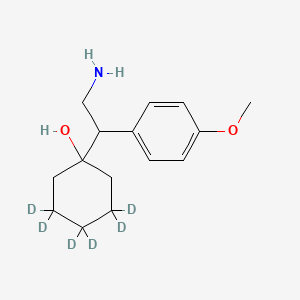
![(E)-1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide](/img/structure/B13714344.png)
